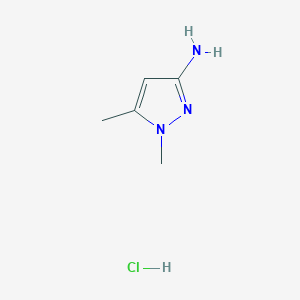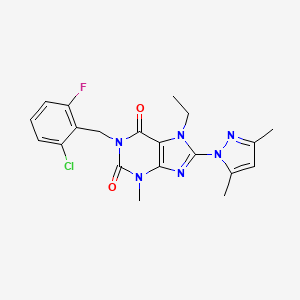![molecular formula C16H22N4O3 B2395320 7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-08-4](/img/structure/B2395320.png)
7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as A-438079, is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective antagonist of P2X7 receptors, which are involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Environmental Impact and Remediation
Synthetic Phenolic Antioxidants and Environmental Concerns : Research has highlighted the environmental occurrence, fate, and potential toxicity of synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and its derivatives. These compounds are used to prevent oxidative degradation in various products, leading to their presence in indoor dust, air particulates, and water bodies. Notably, SPAs and their transformation products have been detected in human tissues and fluids, raising concerns about their potential health impacts. Toxicity studies suggest some SPAs may induce hepatic toxicity and endocrine disruption. Future research directions include investigating novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Biodegradation and Bioremediation of Fuel Additives : The biodegradation of methyl tert-butyl ether (MTBE), a common fuel additive, has been extensively studied. MTBE's degradation under aerobic and anaerobic conditions involves intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA). Various microorganisms can utilize MTBE as a carbon and energy source, highlighting potential bioremediation strategies. However, the presence of co-contaminants can affect MTBE's biodegradation rates. Advances in MTBE biodegradation research point towards the feasibility of bioremediation methods, including the enhancement of in situ biodegradation through oxygenation and microbial augmentation (Fiorenza & Rifai, 2003).
Analytical and Synthetic Applications
Development of Analytical Methods : The advancement of high-performance thin-layer chromatography (HPTLC) for the determination of specific compounds, such as linagliptin, an inhibitor of the enzyme dipeptidylpeptidase 4 (DPP4), demonstrates the ongoing development of analytical techniques. These methods are crucial for the quality control of pharmaceuticals and for conducting stability-indicating studies, showcasing the importance of precise analytical tools in the development and monitoring of therapeutic agents (Rode & Tajne, 2021).
Chemical Decomposition Processes : Studies on the decomposition of MTBE by adding hydrogen in a cold plasma reactor shed light on innovative approaches to mitigate environmental pollution caused by fuel additives. The research demonstrates that radio frequency (RF) plasma reactors can effectively decompose MTBE into less harmful products, providing a novel method for the treatment of MTBE-contaminated environments (Hsieh et al., 2011).
Propiedades
IUPAC Name |
7-tert-butyl-4-methyl-2-(2-methylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-9(2)7-20-13(21)11-12(18(6)15(20)22)17-14-19(11)8-10(23-14)16(3,4)5/h8-9H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOWRVKBNXXSLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395240.png)
![N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2395241.png)
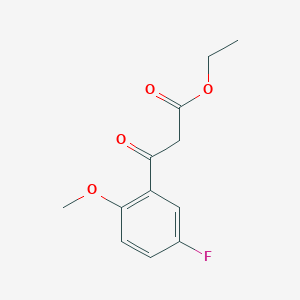
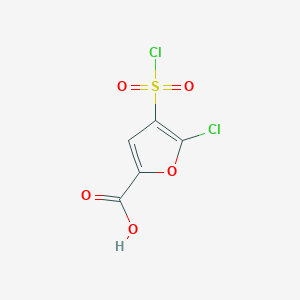
![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one](/img/structure/B2395246.png)
![Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2395247.png)
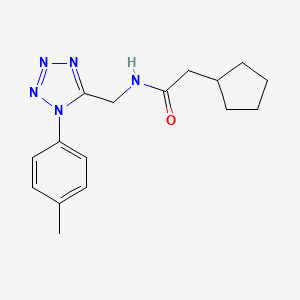


![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2395255.png)
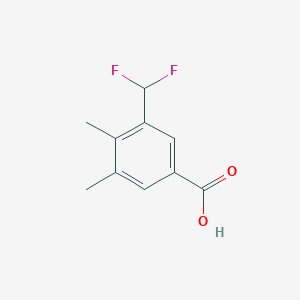
![N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2395257.png)
